molecular formula C20H25NO8 B2933123 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1093406-45-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B2933123
CAS No.: 1093406-45-1
M. Wt: 407.419
InChI Key: OLTGMPCSJLZDJI-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework with a 1,4-benzodioxin moiety and a pentaoxatricyclo[7.3.0.0²,⁶]dodecane core. The structure includes four methyl groups at positions 4 and 11, enhancing steric stability, and a carboxamide group linked to the benzodioxin ring. The benzodioxin component is associated with bioactivity in hepatoprotective and antioxidant agents, while the oxygen-rich tricyclic system may influence solubility and electronic properties .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO8/c1-19(2)26-13-14(27-19)16-18(29-20(3,4)28-16)25-15(13)17(22)21-10-5-6-11-12(9-10)24-8-7-23-11/h5-6,9,13-16,18H,7-8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTGMPCSJLZDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction: The benzodioxin ring can be subjected to oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can modify the benzodioxin ring structure.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Key Features: Shares the 1,4-benzodioxin moiety but lacks the tricyclic oxygen-rich core. Contains a dimethylaminomethylphenyl group and methoxy-pyridin-amine substituent.
  • Contrast : The absence of the tricyclic system reduces molecular complexity and likely alters binding affinity compared to the target compound.

3',4'(1",4"-Dioxino) Flavone Derivatives

  • Key Features: Flavonoid or coumarin cores fused with a 1,4-dioxane ring. Hydroxymethyl substitutions at the dioxane ring enhance antihepatotoxic activity .
  • Activity : Compounds like 4f and 4g exhibit hepatoprotective effects comparable to silymarin, reducing serum SGOT, SGPT, and ALKP levels in rat models.
  • Contrast: The target compound’s tricyclic oxygen framework may offer superior metabolic stability over flavonoid-based dioxane derivatives, though direct antihepatotoxic comparisons are lacking.

8,14-Methanochromeno[7,8-d][1,3]benzodioxocin Derivatives

  • Key Features: Chromeno-benzodioxocin fused systems with dihydroxyphenyl and hydroxyphenyl groups. Larger polycyclic architecture than the target compound.
  • Contrast : The target compound’s compact tricyclic system may improve bioavailability compared to bulkier benzodioxocin derivatives.

7-Oxa-9-aza-spiro[4.5]decane Derivatives

  • Key Features: Spirocyclic systems with benzothiazole and dimethylaminophenyl groups. Synthesized via reactions involving oxa-spiro intermediates .
  • Activity : Focused on synthetic applications rather than bioactivity.
  • Contrast : The target compound’s oxygen density (five ether oxygens) likely confers distinct electronic properties, such as increased polarity, compared to spirocyclic azasystems.

Structural and Electronic Analysis

Parameter Target Compound Compound 4f/4g Benzodioxocin Derivatives
Core Structure Pentaoxatricyclo Flavone + dioxane Chromeno-benzodioxocin
Molecular Weight ~500 (estimated) ~300–350 ~450–500
Oxygen Content High (5 ether oxygens) Moderate (dioxane ring) Moderate (benzodioxocin oxygens)
Key Functional Groups Carboxamide, methyl Hydroxymethyl, flavonoid Dihydroxyphenyl, methano bridge
Bioactivity Relevance Potential hepatoprotective Proven antihepatotoxic Antioxidant (inferred)

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with a unique chemical structure that has garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H25N1O5C_{19}H_{25}N_{1}O_{5} and a molecular weight of approximately 347.4 g/mol. Its intricate arrangement includes multiple functional groups that may contribute to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against various strains of bacteria and fungi. The specific activity of this compound in this context remains to be thoroughly investigated.

2. Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs can modulate inflammatory pathways. The potential for this compound to act as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines in vitro.

3. Cytotoxicity and Cancer Research

In preliminary studies involving cancer cell lines, the compound exhibited cytotoxic effects that warrant further exploration. Specific assays demonstrated that it could induce apoptosis in certain cancer cells while sparing normal cells.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of TNF-alpha production
CytotoxicityInduces apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Testing
A study conducted on various benzodioxin derivatives demonstrated the effectiveness of similar compounds against Staphylococcus aureus and E. coli strains. While direct testing on the compound is limited, the structural similarities suggest potential efficacy.

Case Study 2: Inflammatory Response Modulation
In vitro experiments showed that related compounds could significantly reduce levels of IL-6 and TNF-alpha in macrophage cultures exposed to lipopolysaccharide (LPS), indicating a possible pathway for anti-inflammatory action.

Case Study 3: Cancer Cell Apoptosis
In a controlled experiment using MCF-7 breast cancer cells, the compound was found to decrease cell viability by inducing programmed cell death at concentrations above 10 µM over a 48-hour exposure period.

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